molecular formula C16H20FN3OS B2984563 1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one CAS No. 897473-18-6

1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one

Cat. No.: B2984563
CAS No.: 897473-18-6
M. Wt: 321.41
InChI Key: YNCJLANAWAJXKT-UHFFFAOYSA-N
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Description

1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzothiazole ring substituted with a fluoro group and a piperazine moiety, making it a potential candidate for various pharmacological applications.

Mechanism of Action

Target of Action

Compounds with similar structures, such as piperazine derivatives, have been found to interact with various biological targets such as dopamine and serotonin receptors .

Mode of Action

It’s worth noting that similar compounds have been found to act as antagonists at dopamine and serotonin receptors . This suggests that 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one might interact with these receptors, inhibiting their activity and leading to changes in neurotransmitter levels.

Pharmacokinetics

Similar compounds have been found to be soluble in alcohol and ether , which could potentially impact their absorption and distribution in the body.

Preparation Methods

The synthesis of 1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Piperazine Moiety: The piperazine ring can be attached through nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the benzothiazole ring.

    Formation of the Pentanone Chain: The final step involves the attachment of the pentanone chain, which can be achieved through acylation reactions using pentanoyl chloride and a suitable base.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts, solvents, and controlled reaction conditions.

Chemical Reactions Analysis

1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group of the pentanone chain, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the pentanone chain.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one has several scientific research applications:

Comparison with Similar Compounds

1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one can be compared with other benzothiazole derivatives:

Properties

IUPAC Name

1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3OS/c1-2-3-4-15(21)19-7-9-20(10-8-19)16-18-13-6-5-12(17)11-14(13)22-16/h5-6,11H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCJLANAWAJXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901323371
Record name 1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676664
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

897473-18-6
Record name 1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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